molecular formula C20H17ClN2O4S B10790249 N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide

Cat. No.: B10790249
M. Wt: 416.9 g/mol
InChI Key: CSJYMAFXYMYNCK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are often proprietary and may involve the use of various reagents and catalysts . Industrial production methods may include high-throughput screening and structure-guided optimization to enhance the compound’s efficacy and reduce undesirable side effects .

Chemical Reactions Analysis

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJYMAFXYMYNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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